molecular formula C15H11FO3S B2857137 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate CAS No. 325694-08-4

2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B2857137
CAS No.: 325694-08-4
M. Wt: 290.31
InChI Key: VJAGXKCSWOADTG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate is an organic compound that features a fluorophenyl group, a thiophene ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate
  • (E)-2-(4-bromophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate
  • (E)-2-(4-methylphenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate

Uniqueness

2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3S/c16-12-5-3-11(4-6-12)14(17)10-19-15(18)8-7-13-2-1-9-20-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAGXKCSWOADTG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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